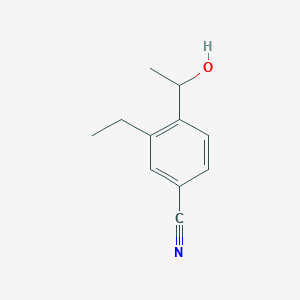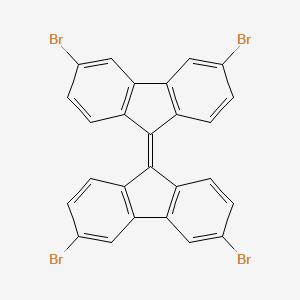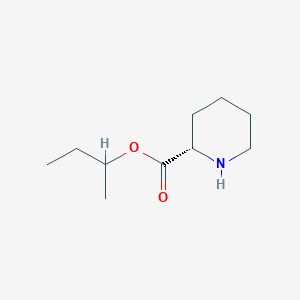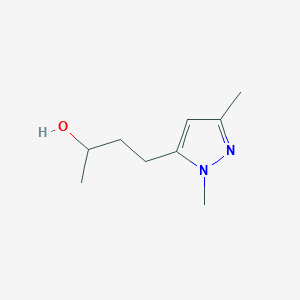![molecular formula C20H29N3O6 B13652168 N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester](/img/structure/B13652168.png)
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester typically involves the following steps:
Protection of Amino Groups: The amino groups of L-alanine and D-alpha-glutamine are protected using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting the amino acids with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The carboxyl group of the resulting dipeptide is esterified with phenylmethanol (benzyl alcohol) in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Deprotection: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl, TFA) or basic conditions (e.g., NaOH, KOH).
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).
Major Products Formed
Hydrolysis: Carboxylic acid and phenylmethanol.
Deprotection: Free amino acids (L-alanine and D-alpha-glutamine).
Coupling Reactions: Longer peptide chains.
Aplicaciones Científicas De Investigación
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester has several scientific research applications, including:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins. The Boc protecting group allows for selective deprotection and coupling reactions.
Drug Development: The compound is used in the development of peptide-based drugs and prodrugs. Its stability and ease of deprotection make it suitable for use in pharmaceutical formulations.
Biological Studies: It is used in studies involving enzyme-substrate interactions, protein folding, and peptide-receptor binding.
Industrial Applications: The compound is used in the production of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester involves its role as a protected amino acid derivative in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective coupling reactions. Upon deprotection, the free amino acids can participate in biological processes such as enzyme catalysis and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-D-phenylalanine phenylmethyl ester
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester
- N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester is unique due to its specific combination of L-alanine and D-alpha-glutamine, which provides distinct properties in peptide synthesis and biological studies. The presence of the Boc protecting group and phenylmethyl ester further enhances its stability and versatility in various applications.
Propiedades
Fórmula molecular |
C20H29N3O6 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
benzyl 5-amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxopentanoate |
InChI |
InChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)17(25)23-15(10-11-16(21)24)18(26)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,24)(H,22,27)(H,23,25) |
Clave InChI |
GNNHDHBJACNYCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(CCC(=O)N)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13652087.png)

![(S)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B13652099.png)
![4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride](/img/structure/B13652102.png)


![N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13652110.png)







